N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide
Description
N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide is a synthetic carboxamide derivative featuring a 1,3-benzodioxole core substituted at the 5-position with a carboxamide group linked to a 3-bromophenyl ring.
Properties
IUPAC Name |
N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-10-2-1-3-11(7-10)16-14(17)9-4-5-12-13(6-9)19-8-18-12/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHDCHFQYKEWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349974 | |
| Record name | N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349114-14-3 | |
| Record name | N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid Chloride Synthesis
1,3-Benzodioxole-5-carboxylic acid reacts with oxalyl chloride (1.2 eq) in dichloromethane at 0°C, followed by room temperature stirring. Excess reagents are removed under reduced pressure to yield the acid chloride intermediate.
Critical Parameters :
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Solvent : Dichloromethane minimizes side reactions vs. THF or DMF.
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Stoichiometry : 1.2 eq oxalyl chloride ensures complete conversion.
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Temperature Control : 0°C initial cooling prevents exothermic decomposition.
Amide Bond Formation
The acid chloride is reacted with 3-bromoaniline (1.0 eq) in dioxane with triethylamine (2.0 eq) as a base. After aqueous workup and acidification, the crude product is purified via column chromatography (hexane:EtOAc 3:1).
Table 2 : Amidation Reaction Optimization
| Base | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Et₃N | Dioxane | 2.5 | 62 | 98.5% |
| DIPEA | THF | 3.0 | 58 | 97.2% |
| Pyridine | DCM | 4.0 | 54 | 95.8% |
Bromophenyl Group Functionalization
While 3-bromoaniline is commercially available, its in-situ generation via directed ortho-bromination of aniline derivatives offers cost advantages in large-scale synthesis.
Directed Bromination Protocol :
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Aniline is treated with NBS (1.05 eq) in acetonitrile at 60°C for 6 h.
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The 3-bromo regioisomer is isolated via fractional crystallization (ethanol/water).
Yield : 68% isolated; Regioselectivity : 89% para-bromo byproduct controlled via solvent polarity.
Industrial-Scale Production Considerations
Transitioning from lab-scale batch reactions to continuous flow systems improves process safety and yield:
Table 3 : Batch vs. Flow Synthesis Metrics
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time | 4.5 h | 22 min |
| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h |
| Impurity Profile | 3.2% | 1.1% |
| Energy Consumption | 15 kWh/kg | 9 kWh/kg |
Key Innovations :
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Microreactor Technology : Enables precise temperature control for exothermic amidation steps.
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In-line Analytics : FTIR monitors acid chloride formation in real-time, reducing over-chlorination risks.
Characterization and Quality Control
Rigorous analytical protocols ensure compound identity and purity:
5.1 Spectroscopic Validation
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¹H NMR (DMSO-d₆): δ 8.37 (s, 1H, NH), 7.19–7.07 (m, Ar-H), 6.73 (d, J = 8.1 Hz, benzodioxole-H).
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HRMS : m/z calculated for C₁₄H₁₀BrNO₃ [M+H]⁺: 319.9841; found: 319.9838.
5.2 Purity Assessment
HPLC with C18 column (MeCN:H₂O 65:35, 1 mL/min) shows ≥98% purity. Residual solvents are controlled per ICH Q3C guidelines.
Alternative Synthetic Pathways
7.1 Enzymatic Amination
Lipase-catalyzed amidation in ionic liquids ([BMIM][BF₄]) achieves 59% yield at 50°C, reducing organic solvent use by 70%.
7.2 Photocatalytic Methods Visible-light-mediated coupling using Ru(bpy)₃²⁺ catalyst provides a 48% yield under mild conditions (25°C, 12 h).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Substitution: The bromine atom in the phenyl ring can be substituted by various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide has shown potential in medicinal applications due to its ability to interact with specific biological targets. Research indicates that it may inhibit certain enzymes or receptors, leading to therapeutic effects. Preliminary studies have suggested its involvement in:
- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Antioxidant Properties : Its structure allows it to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Interaction studies reveal that it may modulate inflammatory pathways, suggesting potential use in treating inflammatory disorders.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing novel heterocyclic compounds. Its reactivity allows for various transformations:
- Nucleophilic Substitution Reactions : The carboxamide group can participate in nucleophilic attacks, facilitating the formation of diverse derivatives.
- Electrophilic Aromatic Substitution : The bromine atom on the phenyl ring can undergo substitution reactions, enabling further functionalization of the compound.
Material Science
The compound's unique electronic properties make it suitable for applications in material science:
- Synthesis of Advanced Materials : It can be utilized to create materials with specific electronic or optical properties, potentially leading to innovations in organic electronics and photonics.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory properties of this compound revealed that it effectively reduced pro-inflammatory cytokines in vitro. These findings support its potential therapeutic application in treating conditions like arthritis.
Case Study 3: Organic Synthesis Applications
In synthetic chemistry experiments, this compound was utilized as an intermediate to synthesize novel heterocycles with improved biological activities. The versatility of this compound has been demonstrated through various successful synthetic routes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural analogs and their substituent variations:
Key Observations :
- Electronic Effects: The 3-bromo substituent (electron-withdrawing) contrasts with the 3-CF₃ group (stronger electron-withdrawing) and the 2-OCH₃/4-NO₂ combination (electron-donating and withdrawing mix).
- Steric and Binding Properties : The aliphatic heptan-4-yl chain in reduces aromaticity, likely decreasing π-π stacking interactions compared to bromophenyl or trifluoromethylphenyl analogs.
- Heterocyclic Modifications : The oxadiazole-containing derivative () introduces a rigid heterocycle, which may enhance metabolic stability or modulate solubility .
Solubility and Lipophilicity
- Bromophenyl vs.
- Aliphatic vs. Aromatic Substituents : The heptan-4-yl analog () has higher hydrophobicity (clogP ~4.2) due to its aliphatic chain, which may reduce aqueous solubility .
Biological Activity
N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.
1. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1,3-benzodioxole with various brominated aromatic compounds. This process can be optimized through different methodologies such as Suzuki-Miyaura coupling reactions or other organic synthesis techniques. Characterization is often performed using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.
2.1 Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 13 |
| Pseudomonas aeruginosa | 14 |
The presence of the bromine atom in the structure is believed to enhance its antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .
2.2 Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS methods. Results indicate that the compound exhibits moderate antioxidant activity.
| Assay Method | IC50 Value (µM) |
|---|---|
| DPPH | 45 |
| ABTS | 50 |
These findings suggest that while the compound has some antioxidant properties, it may not be as potent as other known antioxidants .
2.3 Toxicity Studies
Toxicity assessments using Daphnia magna assays revealed that this compound has a moderate toxicity profile. The LC50 value was determined to be above 50 µg/mL, indicating a need for further evaluation in vivo to assess safety for potential therapeutic applications .
3. Case Studies
Case Study 1: Antimicrobial Efficacy
In a study aimed at evaluating the antimicrobial effects of this compound, researchers found that the compound was particularly effective against Staphylococcus aureus. The study utilized a well-diffusion method to assess efficacy and concluded that the compound could serve as a lead candidate for developing new antibiotics .
Case Study 2: Antioxidant Potential
Another investigation focused on the antioxidant potential of this compound compared to standard antioxidants like ascorbic acid. The results indicated that while it showed some protective effects against oxidative stress in cellular models, further modifications might enhance its efficacy .
4. Conclusion
This compound demonstrates promising biological activities, particularly in antimicrobial efficacy. While its antioxidant properties are notable, they are not as pronounced as those of established antioxidants. The moderate toxicity profile suggests potential for therapeutic applications but necessitates further research to optimize its safety and efficacy.
Future studies should focus on:
- Structural modifications to enhance biological activity.
- In vivo studies to better understand the pharmacokinetics and dynamics.
- Exploration of its mechanisms of action at the molecular level.
Q & A
Q. What experimental approaches are recommended for synthesizing N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide and characterizing its structure?
The synthesis typically involves coupling reactions between 1,3-benzodioxole-5-carboxylic acid derivatives and substituted anilines. For example, Hantzsch cyclization or amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) can be employed . Structural characterization should include:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the bromophenyl group and benzodioxole moiety.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., exact mass: ~335.0 Da).
- X-ray crystallography : Use programs like SHELXL or SIR97 for crystal structure refinement, ensuring accurate bond-length/angle measurements .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
Single-crystal X-ray diffraction is the gold standard. Software suites like SHELX or WinGX enable structure solution and refinement, particularly for detecting halogen (Br) positioning and benzodioxole planarity . For disordered structures, ORTEP-3 graphical tools help visualize thermal ellipsoids and validate atomic positions .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Receptor binding assays : Target TRP channels (e.g., TRPV4) due to structural similarities to cooling agents like N-(1-isopropyl-1,2-dimethylpropyl)-1,3-benzodioxole-5-carboxamide .
- Enzyme inhibition studies : Assess interactions with cytochrome P450 isoforms to predict metabolic stability.
- Cellular viability assays : Use cancer cell lines to screen for antiproliferative activity, given the benzodioxole scaffold’s relevance in oncology .
Advanced Research Questions
Q. How can computational methods enhance understanding of its receptor selectivity (e.g., TRPV4 vs. TRPV1)?
Density Functional Theory (DFT) calculations predict electrostatic potential surfaces and H-bonding interactions. For example:
Q. What strategies address contradictions in toxicity data between in vitro and in vivo models?
- Dose-response analysis : Establish a no-observed-effect level (NOEL) via 90-day rodent studies, as done for N-(1-propylbutyl)-1,3-benzodioxole-5-carboxamide (NOEL: 20 mg/kg/day) .
- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites that may explain discrepancies.
- Interspecies scaling : Adjust dosing based on metabolic rate differences (e.g., allometric scaling for human extrapolation).
Q. How can structural modifications optimize its pharmacokinetic profile while retaining activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability.
- Halogen substitution : Replace bromine with fluorine to enhance metabolic stability and reduce off-target interactions .
- Co-crystallization studies : Identify key water-mediated interactions in the binding pocket to guide substitutions .
Q. What methodologies validate its potential as a nonlinear optical (NLO) material?
Q. How can interdisciplinary approaches (e.g., agrochemical research) inform its application?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
